molecular formula C65H128N2O5 B13362419 Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate

Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate

Cat. No.: B13362419
M. Wt: 1017.7 g/mol
InChI Key: DDVBQVYLZQXKGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate involves the esterification of nonadecanedioic acid with 2-hexyldecanol, followed by amidation with N-(3-(dimethylamino)propyl)nonanamide . The reaction conditions typically include the use of a catalyst such as sulfuric acid for esterification and a dehydrating agent like thionyl chloride for amidation.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and amidation processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate involves its ionizable cationic nature. It forms complexes with negatively charged molecules such as nucleic acids, facilitating their delivery into cells. The compound targets cellular membranes and enhances the uptake of genetic material by endocytosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate is unique due to its specific structure, which provides optimal ionization properties and enhances the delivery efficiency of genetic material. Its branched tail structure also contributes to its stability and effectiveness in forming lipid nanoparticles .

Properties

Molecular Formula

C65H128N2O5

Molecular Weight

1017.7 g/mol

IUPAC Name

bis(2-hexyldecyl) 10-[3-(dimethylamino)propyl-nonanoylamino]nonadecanedioate

InChI

InChI=1S/C65H128N2O5/c1-8-13-18-23-30-39-49-60(47-37-21-16-11-4)58-71-64(69)54-44-35-28-26-32-41-51-62(67(57-46-56-66(6)7)63(68)53-43-34-25-20-15-10-3)52-42-33-27-29-36-45-55-65(70)72-59-61(48-38-22-17-12-5)50-40-31-24-19-14-9-2/h60-62H,8-59H2,1-7H3

InChI Key

DDVBQVYLZQXKGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)N(CCCN(C)C)C(=O)CCCCCCCC

Origin of Product

United States

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